molecular formula C12H12F6N2O B4973521 N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide

N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide

Numéro de catalogue B4973521
Poids moléculaire: 314.23 g/mol
Clé InChI: WNDPIDDXZFXVSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, commonly known as A-836,339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring substances in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects. A-836,339 is a promising compound for the treatment of various conditions, including pain, anxiety, and inflammation.

Mécanisme D'action

A-836,339 works by inhibiting N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, mood, and appetite. By increasing endocannabinoid levels, A-836,339 can modulate these processes.
Biochemical and physiological effects:
A-836,339 has been shown to have analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, A-836,339 has anti-inflammatory effects, reducing inflammation in various models of inflammation. A-836,339 has also been shown to have effects on reward processing and drug addiction, reducing drug-seeking behavior in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

A-836,339 is a potent and selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitor, making it a useful tool for investigating the role of endocannabinoids in various physiological processes. However, its lipophilicity can make it difficult to work with in some experimental settings. Additionally, the effects of N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibition can be complex, as endocannabinoids have multiple targets in the body.

Orientations Futures

There are several potential future directions for research on A-836,339. One area of interest is the use of A-836,339 in combination with other drugs, such as opioids, to enhance their analgesic effects. Another area of interest is the development of more selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitors, which may have fewer off-target effects. Additionally, the use of A-836,339 in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Overall, A-836,339 is a promising compound with potential therapeutic applications in various conditions.

Méthodes De Synthèse

The synthesis of A-836,339 involves several steps. The starting material is 3-methyl-2-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,2-bis(trifluoromethyl)butan-1-amine to yield the desired product. The synthesis of A-836,339 has been optimized to improve yield and purity.

Applications De Recherche Scientifique

A-836,339 has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. A-836,339 has also been investigated for its effects on drug addiction, as endocannabinoids play a role in reward processing and addiction. Furthermore, A-836,339 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Propriétés

IUPAC Name

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPIDDXZFXVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.